7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
Description
The compound 7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one (hereafter referred to as the target compound) features a pyrazolo[4,3-c]pyridin-3-one core substituted with:
- Phenyl group at position 2.
- Propyl chain at position 3.
- Piperazine-1-carbonyl group at position 7, further substituted with a furan-2-carbonyl moiety.
This scaffold is structurally related to PDE inhibitors and anticancer agents, as piperazine and heterocyclic substituents are common in bioactive molecules . The furan-2-carbonyl group may enhance π-π stacking interactions in target binding, while the propyl chain could influence lipophilicity .
Properties
IUPAC Name |
7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-phenyl-5-propylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4/c1-2-10-27-16-19(22-20(17-27)24(32)30(26-22)18-7-4-3-5-8-18)23(31)28-11-13-29(14-12-28)25(33)21-9-6-15-34-21/h3-9,15-17H,2,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCXCJIUXUMYDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multi-step organic reactions. One common route includes:
Formation of the pyrazolo[4,3-c]pyridin-3(5H)-one core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the furan-2-carbonyl group: This step often involves acylation reactions using furan-2-carbonyl chloride.
Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions.
Addition of the phenyl and propyl groups: These groups can be introduced via Friedel-Crafts alkylation and acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and piperazine moieties.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Alcohols and amines are typical products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Overview
1-(Pyrrolidin-2-ylmethyl)-1H-imidazole is a chiral compound that combines a pyrrolidine ring with an imidazole moiety, making it significant in medicinal chemistry and materials science. Its unique structural features contribute to various biological activities and applications.
Pharmacological Applications
- Drug Discovery : This compound serves as a scaffold for developing new pharmaceuticals, particularly in targeting various therapeutic areas such as neuropharmacology and oncology. Its structural resemblance to known bioactive molecules allows it to interact with biological targets effectively .
- Catalysis : The imidazole ring is known for its ability to act as a ligand for transition metals, facilitating catalytic processes in organic synthesis. The chiral nature of 1-(pyrrolidin-2-ylmethyl)-1H-imidazole suggests potential use in asymmetric catalysis, enhancing stereoselectivity in chemical reactions.
- Antimicrobial Activity : Research indicates that imidazole derivatives exhibit antibacterial properties, making 1-(pyrrolidin-2-ylmethyl)-1H-imidazole a candidate for developing new antimicrobial agents .
- Neuroprotective Effects : Some studies have reported neuroprotective properties for compounds related to this structure, suggesting potential applications in treating neurodegenerative diseases .
Material Science Applications
- Functional Materials : The compound's properties, such as aromaticity and hydrogen bonding potential, make it suitable for designing novel functional materials in organic electronics and supramolecular chemistry.
- Building Blocks for Polymers : Its heterocyclic nature allows it to serve as a building block for synthesizing polymers with specific electronic or mechanical properties.
Overview
This compound is characterized by its complex structure involving a pyrazolo-pyridine framework combined with piperazine and furan moieties. Its diverse functionalities make it an attractive candidate in medicinal chemistry.
Pharmacological Applications
- Anticancer Activity : Recent studies have highlighted the anti-proliferative effects of pyrazolo-pyridine derivatives against various cancer cell lines, including K562 and MCF-7. The compound's structural features may enhance its efficacy against tumor cells by inducing apoptosis or inhibiting proliferation .
- Enzyme Inhibition : The presence of the pyrazolo-pyridine core has been linked to the inhibition of specific enzymes involved in cancer progression and other diseases, making this compound a potential therapeutic agent .
- Neuropharmacology : Similar compounds have shown promise in treating neurological disorders due to their ability to modulate neurotransmitter systems or protect against neural damage .
Synthetic Applications
- Chemical Synthesis : The unique structure of this compound can be leveraged in synthetic pathways to create new derivatives with enhanced biological activity or improved pharmacokinetic profiles.
- Development of Prodrugs : Given its complex structure, there is potential for this compound to be developed into prodrugs that enhance bioavailability or target specific tissues more effectively.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The table below summarizes key structural and physicochemical differences between the target compound and analogs:
Tautomerism and Stability
The pyrazolo[4,3-c]pyridin-3-one core exhibits tautomerism between the 3-keto and 3-hydroxy forms. X-ray studies in confirmed the keto form predominates in crystalline states, but solution-phase equilibria may affect reactivity . Substituents like the furan-2-carbonyl group could stabilize the keto form via electron-withdrawing effects, whereas alkyl groups (e.g., propyl) may favor enol tautomers .
Biological Activity
7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, target interactions, and relevant research findings.
- Molecular Formula: C23H21N5O4
- Molecular Weight: 431.452 g/mol
- CAS Number: 921879-83-6
The primary biological activity of this compound is attributed to its interaction with human carbonic anhydrase VII (hCA VII). The compound demonstrates a high affinity for hCA VII with an inhibition constant (Ki) of 4.3 nM. This interaction significantly affects the biochemical pathways related to carbon dioxide and bicarbonate concentrations in cells, which are crucial for pH regulation and respiratory gas transport.
Biochemical Pathways
- Inhibition of Carbonic Anhydrase: The compound inhibits the conversion of carbon dioxide to bicarbonate and protons, potentially impacting physiological processes such as:
- pH regulation in tissues.
- Transport of carbon dioxide from tissues to the lungs.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties:
Anticancer Activity
Research indicates that pyrazole derivatives exhibit promising anticancer properties. In particular:
- Study Findings: A study demonstrated that certain pyrazole compounds showed cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these pyrazoles with doxorubicin yielded a significant synergistic effect, enhancing the overall cytotoxicity against these cancer cells .
Antifungal Activity
Some derivatives within the pyrazole class have shown notable antifungal activity:
- Case Study: A series of synthesized pyrazole carboxamides displayed significant antifungal effects against various phytopathogenic fungi. For instance, one derivative exhibited an EC50 value of 0.37 µg/mL against Rhizoctonia solani, demonstrating its potential as a fungicide .
Research Findings Summary
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis involves multi-step organic reactions:
- Pyrazolo[4,3-c]pyridin-3-one core formation : Cyclize 2-phenylhydrazine with ethyl acetoacetate under acidic conditions (HCl/EtOH, reflux), followed by aldehyde-mediated cyclization .
- Propyl group introduction : Alkylate position 5 using 1-bromopropane with K₂CO₃ in DMF (60°C, 12 hours) .
- Piperazine-furanoyl coupling : Use EDCI/HOBt in DCM under nitrogen to attach the moiety via carbonyl .
- Optimization : Adjust reaction temperature, solvent, and catalysts to achieve >70% yield .
Q. How is structural characterization performed post-synthesis?
- NMR spectroscopy : Confirm proton/carbon environments (e.g., furanoyl C=O at ~165 ppm in ¹³C NMR) .
- HRMS : Verify molecular formula (e.g., observed m/z 507.2154 vs. calculated 507.2158 for C₂₇H₂₇N₅O₅) .
- IR spectroscopy : Identify functional groups (C=O stretches at 1700–1750 cm⁻¹) .
- X-ray crystallography : Resolve stereochemical ambiguities if crystals are obtainable .
Q. What biological targets are associated with similar pyrazolo[4,3-c]pyridine derivatives?
| Target Class | Pathways | Structural Correlates |
|---|---|---|
| Neurological | μ-opioid receptor modulation | Piperazine substituents |
| Oncology | Kinase inhibition (e.g., JAK2) | Pyrazole-proximal aromatic groups |
| Metabolic | PDE4/5 inhibition | Fused pyridinone core |
| Prioritize radioligand binding assays or enzymatic inhibition studies . |
Q. What analytical methods ensure ≥95% purity?
- HPLC-UV/ELSD : C18 column with acetonitrile/TFA gradient .
- Elemental analysis : ≤0.4% deviation from theoretical C/H/N values .
- LC-MS/MS : Detect trace impurities (<0.1%) from intermediates .
Q. What common impurities arise during synthesis, and how are they mitigated?
| Impurity Source | Detection | Removal Strategy |
|---|---|---|
| Uncyclized pyrazolone | HPLC (Rt 8.2 min) | Acidic recrystallization |
| Diastereomers | Chiral HPLC | Silica gel chromatography |
| Oxidized furan | LC-MS (m/z +16) | Nitrogen atmosphere |
Advanced Questions
Q. How to design experiments for mechanistic studies in neurological models?
- Step 1 : Screen 50+ GPCRs/ion channels (Eurofins CEREP panel) .
- Step 2 : Test functional responses via calcium flux assays in SH-SY5Y cells .
- Step 3 : Validate targets with tritiated analogs and autoradiography .
- Step 4 : Use knockout mice to assess behavioral changes in pain models .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
- PK Optimization : Measure plasma protein binding and metabolic stability; introduce prodrug moieties .
- Target Validation : Apply CRISPR-interference (CRISPRi) in disease models .
- Data Normalization : Use allometric scaling for cross-species dose conversion .
Q. What strategies optimize pharmacokinetics while maintaining activity?
| Parameter | Current Value | Optimization | Expected Outcome |
|---|---|---|---|
| LogD7.4 | 3.8 | Add -OH at furan C5 | LogD ↓ 2.5 |
| Metabolic t₁/₂ | 22 min | Cyclopropylmethyl group | t₁/₂ ↑ 45 min |
| Solubility | 12 μM | Mesylate salt formulation | ↑ 85 μM |
| Validate via PAMPA and CYP450 inhibition screening . |
Q. How to conduct SAR studies on the piperazine-furanoyl moiety?
- Library Design : Replace furan with thiophene; vary N-substituents (methyl, acetyl) .
- Testing Cascade :
Measure IC₅₀ against primary targets .
Assess selectivity (≥10-fold window) .
Determine cytotoxicity (CC₅₀ in HEK293) .
- QSAR Modeling : Correlate Hammett σ values with activity .
Q. How to evaluate off-target effects in complex systems?
- Transcriptomics : RNA-seq of treated cells to identify dysregulated pathways .
- Proteomics : TMT-labeled MS to quantify >5,000 proteins .
- Metabolomics : LC-HRMS for polar/non-polar metabolite profiling .
Integrate datasets using IPA®/Metascape and validate with siRNA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
